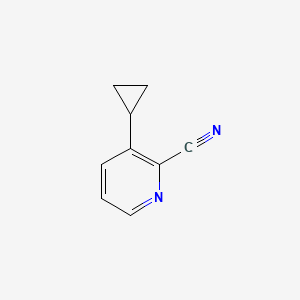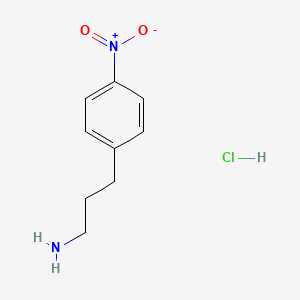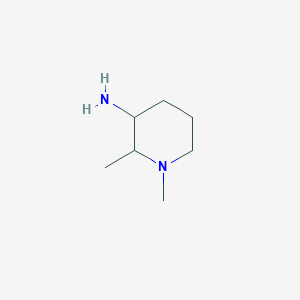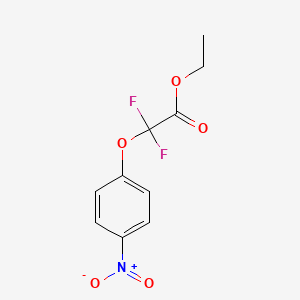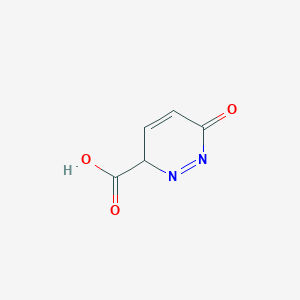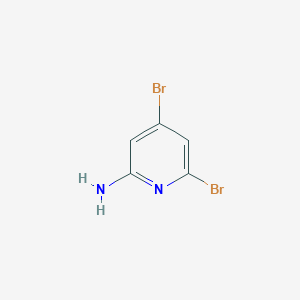
3-Propoxy-azetidin-Oxalat
Übersicht
Beschreibung
3-Propoxy-azetidine oxalate is a chemical compound with the molecular formula C8H15NO5 and a molecular weight of 205.21 g/mol. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, with a propoxy group attached to the third carbon and an oxalate moiety.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 3-Propoxy-azetidine oxalate typically begins with azetidine as the core structure.
Propoxylation: The azetidine ring is subjected to propoxylation, where a propyl group is introduced using propyl halides in the presence of a base.
Oxalate Formation: The propoxy-azetidine is then reacted with oxalic acid or its derivatives to form the oxalate salt.
Industrial Production Methods:
Batch Process: In an industrial setting, the synthesis is often carried out in a batch process to ensure precise control over reaction conditions.
Purification: The final product is purified using crystallization techniques to achieve high purity levels.
Types of Reactions:
Oxidation: 3-Propoxy-azetidine oxalate can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can be performed to reduce the oxalate group.
Substitution: Substitution reactions at the propoxy group can lead to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution product.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Alcohols and amines.
Substitution Products: Different alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
3-Propoxy-azetidine oxalate has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to understand enzyme mechanisms and metabolic pathways.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
Target of Action
3-Propoxy-azetidine oxalate primarily targets the central nervous system . It has been shown to have a neuroprotective effect, particularly in the context of brain ischemia/reperfusion (I/R) injury . The compound’s primary targets are likely to be involved in the regulation of apoptotic cell death, inflammation, free radical generation, and anti-oxidative enzyme activities .
Mode of Action
The compound interacts with its targets to modulate several key processes. It has been shown to suppress I/R-induced apoptosis, suggesting that it may interact with proteins involved in the regulation of cell death . It also attenuates I/R-induced inflammation and oxidative stress, indicating that it may interact with targets involved in these processes . Furthermore, it upregulates SOD and catalase activity, GSH, p-Akt, mitochondrial ATP, Na+, K±ATPase, cytochrome c oxidase, and soluble RAGE, and downregulates iNOS, HYOUP1, and MMP-3 .
Biochemical Pathways
The compound affects several biochemical pathways. It appears to modulate the NFAT and MAPK pathways through the P2X7 receptor in microglia . It also seems to influence pathways involved in the regulation of inflammation, oxidative stress, and energy metabolism in the brain . For example, it upregulates the activities of anti-oxidative enzymes and downregulates the expression of proteins involved in inflammation and oxidative stress .
Result of Action
The compound’s action results in several molecular and cellular effects. It significantly improves neurological deficits and brain edema, suggesting that it has a beneficial effect on brain function . It also suppresses apoptosis, indicating that it can protect cells from death . Furthermore, it attenuates inflammation and oxidative stress, suggesting that it can protect cells from damage .
Action Environment
The action of 3-Propoxy-azetidine oxalate is likely to be influenced by various environmental factors. For example, the compound’s neuroprotective effects were observed in a mouse model of brain ischemia, suggesting that it may be particularly effective in conditions of reduced oxygen supply . .
Vergleich Mit ähnlichen Verbindungen
3-Propoxy-azetidine oxalate is unique due to its specific structural features. Similar compounds include:
Azetidine derivatives: Other azetidine derivatives with different substituents.
Oxalate salts: Other oxalate salts of various amines.
Propoxy compounds: Other compounds with propoxy groups attached to different heterocycles.
These compounds differ in their reactivity, biological activity, and applications, highlighting the uniqueness of 3-Propoxy-azetidine oxalate.
Eigenschaften
IUPAC Name |
oxalic acid;3-propoxyazetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.C2H2O4/c1-2-3-8-6-4-7-5-6;3-1(4)2(5)6/h6-7H,2-5H2,1H3;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBVIPIWDWWFOEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1CNC1.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(Dicyclohexylphosphino)-1',3',5'-triphenyl-[1,4']-bi-1H-pyrazole](/img/structure/B1424315.png)

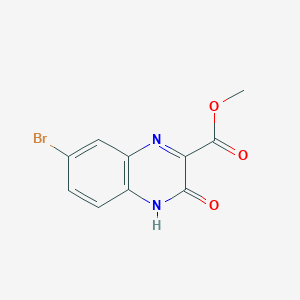
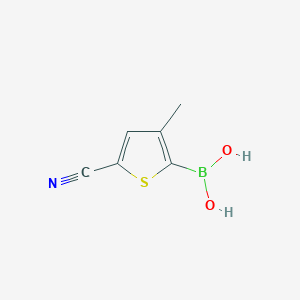
![3-(chloromethyl)-5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidine hydrochloride](/img/structure/B1424321.png)
